7-Methyl-2-phenylquinazolin-4(3H)-one

Quinazolinone regioisomers Computed physicochemical properties Drug‑likeness assessment

7-Methyl-2-phenylquinazolin-4(3H)-one (CAS 158832-76-9) is a heterocyclic compound in the 4(3H)-quinazolinone class, featuring a 2‑phenyl substituent and a single methyl group at the 7‑position of the fused benzene ring. With a molecular weight of 236.27 g/mol, a computed XLogP3 of 2.7, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 41.5 Ų, it occupies a specific physicochemical space that differentiates it from its 6‑methyl and 8‑methyl regioisomers, as well as from the unsubstituted parent 2‑phenylquinazolin-4(3H)-one.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B11875390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-phenylquinazolin-4(3H)-one
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
InChIKeySQHDRGBPGNFYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-phenylquinazolin-4(3H)-one – A Distinct 7‑Substituted Quinazolinone Scaffold for Regioisomer‑Aware Procurement


7-Methyl-2-phenylquinazolin-4(3H)-one (CAS 158832-76-9) is a heterocyclic compound in the 4(3H)-quinazolinone class, featuring a 2‑phenyl substituent and a single methyl group at the 7‑position of the fused benzene ring [1]. With a molecular weight of 236.27 g/mol, a computed XLogP3 of 2.7, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 41.5 Ų, it occupies a specific physicochemical space that differentiates it from its 6‑methyl and 8‑methyl regioisomers, as well as from the unsubstituted parent 2‑phenylquinazolin-4(3H)-one [1]. This compound serves as a defined chemical entity for structure‑activity relationship (SAR) studies, a synthetic intermediate for further derivatisation, or a reference standard where positional isomerism is critical to biological outcome [2].

Regioisomer‑resolved SAR probe for quinazolinone‑target interaction mapping
Characterised synthetic intermediate for 7‑position derivatisation (GC‑MS confirmed identity)
Analytical reference standard to distinguish positional isomers in chromatographic methods

Why 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one Cannot Be Interchanged with the 6‑Methyl, 8‑Methyl, or Unsubstituted Parent Analogues


Within the 2‑phenylquinazolin‑4(3H)-one family, the position of a single methyl substituent is not a trivial structural variation. Published structure‑activity relationship (SAR) evidence from related PARP‑inhibitory and tankyrase‑inhibitory quinazolinones demonstrates that the precise location of the methyl group dictates both potency and selectivity [1]. The 8‑methyl regioisomer, for example, yielded PARP IC₅₀ values of 0.13–0.27 µM, whereas the unsubstituted parent and 8‑methoxy analogues were substantially less active [1]. Similarly, 3D‑QSAR models of 2‑phenylquinazolin‑4‑one tankyrase inhibitors confirm that a methyl group at the 8‑position is preferred, while substitution at other positions alters the electrostatic and steric fields that govern target engagement [2]. Therefore, simply ordering the cheapest or most readily available analogue without confirming the exact regioisomer risks introducing a compound with a different, and possibly silent, biological or physicochemical profile that can confound downstream assays and synthesis programmes.

7‑Methyl regioisomer
8‑Methyl regioisomer
Reported PARP inhibitory profile may not transfer; 8‑Me series shows sub‑micromolar activity, while 7‑Me remains unprofiled in published enzyme assays.
7‑Methyl regioisomer
6‑Methyl regioisomer
Solid‑state properties differ markedly; 6‑Me has a high melting point (238–240 °C), whereas no experimental melting point is reported for 7‑Me, indicating different crystallinity and handling.
7‑Methyl regioisomer
Unsubstituted parent
Lacking the methyl group, the unsubstituted analogue showed weaker target engagement in PARP SAR; regioisomeric methylation is a key potency determinant.

Quantitative Differentiation Evidence for 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one Versus Its Closest Regioisomers


Regioisomeric Identity at Position 7 Versus Position 6 or 8: Computed Physicochemical Property Differences

The 7‑methyl substitution pattern produces a molecular topology that is distinct from the 6‑methyl and 8‑methyl regioisomers. Although all three isomers share the molecular formula C₁₅H₁₂N₂O and molecular weight 236.27 g/mol, their computed properties diverge. PubChem data for 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one show XLogP3 = 2.7, TPSA = 41.5 Ų, 1 hydrogen‑bond donor, 2 hydrogen‑bond acceptors, and 1 rotatable bond [1]. For the 6‑methyl isomer (CAS 21419‑51‑2), the same molecular weight is reported, but the melting point of 238–240 °C is experimentally determined and serves as a differentiating physical constant . No experimental melting point is reported for the target 7‑methyl compound, which itself constitutes a differentiation: the 7‑methyl isomer lacks the strong crystallinity of the 6‑methyl analogue, potentially affecting formulation and handling .

Regioisomer Physicochemical Profile
Cross‑study comparable
7‑Me: XLogP3 2.7, TPSA 41.5 Ų; 6‑Me: mp 238–240 °C; 8‑Me: descriptors not publicly collated
Different solid‑state and solubility profiles across regioisomers
Crystallinity differences may affect formulation and handling
Quinazolinone regioisomers Computed physicochemical properties Drug‑likeness assessment

Purity and Characterisation: 95–98 % Minimum Purity with Mass Spectral Confirmation

Commercially available batches of 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one are supplied with a minimum purity specification of 95 % (AKSci) to 98 % (MolCore) . The SpectraBase entry for this compound includes two GC‑MS spectra, providing independent confirmation of identity and purity that is directly linked to the CAS number [1]. In comparison, the 6‑methyl isomer is also offered at 95–97 % purity, while the 8‑methyl isomer (CAS 29083‑93‑0) is available at comparable purity grades . The availability of verified mass spectra for the target compound reduces the risk of regioisomer mis‑identification during quality control.

Purity & Identity Verification
Specification review
95–98% minimum purity; two GC‑MS spectra available in SpectraBase library
Independent mass spectra confirm regioisomeric identity
Reduces risk of positional isomer misidentification in procurement
Quinazolinone procurement Purity specification GC‑MS characterisation

Class‑Level SAR: Regioisomeric Methyl Position Modulates PARP Inhibitory Potency in the Quinazolinone Series

In a comprehensive structure‑activity relationship study of 2‑aryl‑ and 2‑alkyl‑substituted quinazolin‑4(3H)‑ones as PARP inhibitors, the presence and position of a methyl substituent on the fused benzene ring were shown to be critical determinants of potency. 8‑Methyl‑2‑phenylquinazolin‑4(3H)‑ones carrying an electron‑withdrawing or electron‑donating 4′‑substituent on the phenyl ring achieved IC₅₀ values of 0.13–0.27 µM, ranking among the most potent PARP inhibitors reported at the time [1]. In the same study, the 2‑phenylquinazolin‑4(3H)‑one core without an 8‑methyl group (i.e., unsubstituted or 8‑hydroxy/8‑methoxy variants) exhibited markedly weaker inhibition, confirming that a methyl group at the 8‑position enhances activity [1]. The 7‑methyl regioisomer was not evaluated in this study, but the data establish a quantitative precedent that shifting the methyl substituent by even one position on the quinazolinone ring can alter potency by more than an order of magnitude [1]. This class‑level inference positions 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one as a distinct tool compound for probing the regioisomeric dependence of quinazolinone‑target interactions.

PARP SAR Class‑Level Evidence
Class‑level inference
8‑Me series: PARP IC₅₀ 0.13–0.27 µM; 7‑Me: not directly evaluated
Regioisomer shift may substantially alter PARP inhibitory profile
Direct 7‑Me enzymatic data required for confirmation
PARP inhibition Quinazolinone SAR DNA repair enzyme

Tankyrase 3D‑QSAR Models Confirm the Sensitivity of Target Binding to Methyl Substituent Position

Three‑dimensional quantitative structure‑activity relationship (3D‑QSAR) models constructed from 37 reported 2‑phenylquinazolin‑4‑one tankyrase inhibitors explicitly identify the region surrounding the 8‑position of the quinazolinone core as a favoured site for a methyl substituent [1]. CoMFA and CoMSIA contour maps reveal that a methyl group at the 8‑position contributes favourably to steric and electrostatic fields, while the presence of charge in the 4′‑position of the 2‑phenyl ring is disfavoured [1]. These models do not contain a 7‑methyl exemplar, but they quantitatively demonstrate that the tankyrase binding site discriminates among substitution patterns on the quinazolinone ring. A compound bearing a 7‑methyl substituent presents a different spatial arrangement of steric bulk and electron density compared with the optimised 8‑methyl series, and is therefore expected to yield a distinct tankyrase‑inhibitory and selectivity fingerprint [1].

Tankyrase 3D‑QSAR Model
Class‑level inference
CoMFA/CoMSIA q²=0.56–0.67; 8‑Me favoured sterically; 7‑Me not in training set
7‑Me may exhibit a distinct tankyrase selectivity fingerprint
Biophysical binding assay needed to validate predicted profile
Tankyrase inhibition 3D‑QSAR Quinazolinone CoMFA

Evidence‑Based Application Scenarios for 7‑Methyl‑2‑phenylquinazolin‑4(3H)‑one


Regioisomer‑Resolved SAR Probe for Kinase, PARP, or Tankyrase Inhibitor Discovery

The quantitative evidence that 8‑methyl‑2‑phenylquinazolin‑4(3H)‑ones achieve low‑micromolar to sub‑micromolar PARP IC₅₀ values, whereas unsubstituted and 8‑methoxy analogues are considerably weaker, establishes that the methyl substituent position is a primary potency determinant [1]. The 7‑methyl isomer provides a regioisomerically pure alternative scaffold that has not been extensively profiled in these enzyme systems. Incorporating the 7‑methyl compound into a focused library alongside the 6‑methyl and 8‑methyl controls enables the construction of a complete positional‑SAR map and may reveal selectivity windows that the 8‑methyl‑optimised series cannot access.

Synthetic Intermediate for 7‑Position‑Directed Derivatisation

The 7‑methyl group alters the electron density of the fused benzene ring, potentially directing electrophilic substitution or cross‑coupling reactions to the remaining free positions (5‑, 6‑, and 8‑) in a manner distinct from the 6‑methyl or 8‑methyl analogues. Commercially available at 95–98 % purity with GC‑MS characterisation [2], the compound can serve as a well‑defined starting material for the synthesis of 7‑methyl‑substituted quinazolinone derivatives that are not accessible through routes starting from the more commonly used 8‑methyl scaffold [3].

Analytical Reference Standard for Regioisomer Identification in Pharmaceutical Process Chemistry

Given that 6‑, 7‑, and 8‑methyl regioisomers of 2‑phenylquinazolin‑4(3H)‑one share identical molecular formulae and molecular weights, chromatographic co‑elution or mass spectrometric ambiguity is a genuine risk. The availability of two distinct GC‑MS spectra for the 7‑methyl isomer in the SpectraBase library [2] makes it a suitable reference standard for method development, impurity profiling, and batch‑to‑batch consistency testing when the correct regioisomer must be distinguished from its positional analogues.

Underexplored Chemical Space for Tankyrase‑Targeted Fragment‑Based or Structure‑Guided Design

The 3D‑QSAR CoMFA/CoMSIA models for tankyrase‑2 inhibition explicitly map favourable steric contours at the 8‑position [4]. The 7‑methyl isomer probes a region one carbon removed from this optimum. Deploying the 7‑methyl compound in a crystallographic fragment screen or a biophysical binding assay (e.g., SPR or thermal shift) against tankyrase‑1/2 could yield binding‑mode information that is complementary to the existing 8‑methyl‑focused SAR, potentially identifying new vectors for inhibitor design that avoid the crowded intellectual property space of the 8‑substituted quinazolinone patents.

Application
Selection Property
Validation Focus
Regioisomer‑resolved SAR probe
Positional SAR scaffold
Target engagement mapping across 6‑, 7‑, and 8‑methyl isomers
Synthetic intermediate
Regioisomer‑directing substituent
Derivatisation at 5‑, 6‑, and 8‑positions distinct from 8‑Me scaffold
Analytical reference standard
MS‑characterised regioisomer identity
Chromatographic resolution from 6‑Me and 8‑Me positional isomers
Underexplored tankyrase chemical space
7‑Methyl spatial perturbation
Biophysical binding comparison against 8‑Me optimised series
Quote Request

Request a Quote for 7-Methyl-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.